molecular formula C12H24N2O2 B3235107 Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester CAS No. 1353989-59-9

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B3235107
CAS No.: 1353989-59-9
M. Wt: 228.33 g/mol
InChI Key: ZHPPISBEWBMXCD-UHFFFAOYSA-N
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Description

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester, also known as Tert-butyl isopropyl(pyrrolidin-3-yl)carbamate, is a chemical compound with the molecular formula C12H24N2O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H24N2O2 . The InChI code provides a specific description of the molecule’s structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 228.33116 . More specific properties like melting point, boiling point, and density are not provided in the available resources .

Mechanism of Action

The mechanism of action of Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester is not specified in the available resources. Its use in pharmaceutical testing suggests it may interact with biological systems .

Future Directions

The future directions of research and application for Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester are not specified in the available resources. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research.

Properties

IUPAC Name

tert-butyl N-propan-2-yl-N-pyrrolidin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)14(10-6-7-13-8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPPISBEWBMXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143995
Record name Carbamic acid, N-(1-methylethyl)-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-59-9
Record name Carbamic acid, N-(1-methylethyl)-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-methylethyl)-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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